molecular formula C21H19N3O4 B6005629 N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide

N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide

Katalognummer B6005629
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: WNICLXBTHUYDLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide, commonly known as BMN 673, is a small molecule inhibitor of the poly(ADP-ribose) polymerases (PARPs). It is a promising drug candidate for the treatment of cancer, particularly those with BRCA1/2 mutations.

Wirkmechanismus

BMN 673 inhibits PARP enzymes, which play a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells with BRCA1/2 mutations, which have a deficiency in homologous recombination repair. This ultimately leads to cell death.
Biochemical and Physiological Effects:
BMN 673 has been found to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. In preclinical studies, it has demonstrated a favorable pharmacokinetic profile and good tolerability.

Vorteile Und Einschränkungen Für Laborexperimente

BMN 673 has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. However, its efficacy in clinical trials is still being evaluated. Additionally, the cost of BMN 673 may be a limiting factor for some research laboratories.

Zukünftige Richtungen

1. Combination therapy: BMN 673 has shown potential in combination with other chemotherapy drugs. Further research is needed to identify the optimal combination regimen.
2. Biomarker identification: Identification of biomarkers for BMN 673 response may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of BMN 673 in different cancer types and patient populations.
4. Mechanism of resistance: Understanding the mechanisms of resistance to BMN 673 may help to identify strategies to overcome resistance and improve treatment outcomes.
5. Development of second-generation PARP inhibitors: Development of more potent and selective PARP inhibitors may further improve the efficacy of this class of drugs.

Synthesemethoden

The synthesis of BMN 673 involves the reaction of 2,5-pyridinedicarboxylic acid with 2-methoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 2,5-dimethoxybenzoyl chloride to form BMN 673.

Wissenschaftliche Forschungsanwendungen

BMN 673 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. BMN 673 has also been found to be effective in combination with other chemotherapy drugs.

Eigenschaften

IUPAC Name

2-N,5-N-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-18-9-5-3-7-15(18)23-20(25)14-11-12-17(22-13-14)21(26)24-16-8-4-6-10-19(16)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICLXBTHUYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.